molecular formula C13H24O4 B146212 Tridecanedioic acid CAS No. 505-52-2

Tridecanedioic acid

Cat. No.: B146212
CAS No.: 505-52-2
M. Wt: 244.33 g/mol
InChI Key: DXNCZXXFRKPEPY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Tridecanedioic acid can be produced by certain strains of Candida, such as Candida viswanathii . The production of this compound from n-dodecane could be regulated by the sucrose and yeast extract concentrations in the medium .

Cellular Effects

It is known that Candida viswanathii can produce high levels of this compound from n-dodecane . This suggests that this compound might have some effects on the cellular processes of this organism.

Molecular Mechanism

It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might interact with enzymes involved in this pathway.

Temporal Effects in Laboratory Settings

It is known that the productivity of this compound can be regulated by the sucrose and yeast extract concentrations in the medium .

Metabolic Pathways

This compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be involved in this metabolic pathway.

Transport and Distribution

It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be transported and distributed within cells and tissues in a manner related to this pathway.

Subcellular Localization

It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be localized in the subcellular compartments related to this pathway.

Chemical Reactions Analysis

Brassylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include esters, alcohols, and other carboxylic acids .

Comparison with Similar Compounds

Brassylic acid is unique among long-chain dicarboxylic acids due to its specific applications in the production of specialty nylons and biodegradable materials. Similar compounds include:

Brassylic acid stands out due to its specific use in the production of nylon 1313 and its biodegradability, making it an environmentally friendly alternative in various industrial applications .

Properties

IUPAC Name

tridecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCZXXFRKPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9021683
Record name Tridecanedioic acid
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Molecular Weight

244.33 g/mol
Source PubChem
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Physical Description

Other Solid, Solid
Record name Tridecanedioic acid
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Record name 1,11-Undecanedicarboxylic acid
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Solubility

1.5 mg/mL at 21 °C
Record name 1,11-Undecanedicarboxylic acid
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CAS No.

505-52-2
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Melting Point

111 °C
Record name 1,11-Undecanedicarboxylic acid
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Synthesis routes and methods I

Procedure details

To a 1000-ml three-necked flask equipped with refluxing condenser and mechanic stirrer, erucic acid (101.4 g, 0,300 mol; recrystallized with 95% ethanol), tert-butanol (600 ml; freshly distilled), H2O2 (20.4 ml 50% aqueous solution, 0.3 mol) and tungstic acid (7.47 g, 0.03 mol). The mixture was refluxed for 70 hours while a stream of oxygen gas was bubbled through the solution. The reaction was monitored with TLC (ethyl acetate/hexane). After the reaction was completed, the yellow catalyst was filtered off and washed with hot methanol (2×20 ml) at once. The catalyst was recovered (about 100%). Most of the solvent in the mother liquid was removed under reduced pressure. The residue was then held at about -5° C. for several hours. Once a white solid appeared, hexane (100 ml) was added. The product brassylic acid was obtained by filtration (63.2 g, 76%). The brassylic acid was purified by recrystallization in methanol. mp: 110°-114° C. The stoichiometry of the reaction dictates that the oxidative cleavage of a 1,2-disubstituted olefinic double bond results in the formation of equal amounts of pelargonic acid and brassylic acid. Of the two acids formed, the generation of brassylic acid was monitored simply due to the relative ease of the analysis.
Quantity
101.4 g
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20.4 mL
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7.47 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

338.58 g (1 mol) of erucic acid (purity 95%) were ozonized in analogy to Example 1 and then hydrogenation was carried out. The hydrogenation solution obtained in this way contained nonanal and tridecanealdehyde acid and was divided by distillation. For oxidation, the corresponding aldehyde fraction was employed and was oxidized at 14 bar in analogy to Example 1. 185 g of tridecanedioic acid per cycle were obtained with a purity of 95%.
Quantity
338.58 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for producing tridecanedioic acid?

A1: this compound is commercially produced mainly through the fermentation of n-tridecane by specific yeast strains, particularly Candida tropicalis. [, ] This microbial conversion offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis. []

Q2: How does the fermentation process for DCA13 production work?

A2: Candida tropicalis utilizes n-tridecane as a carbon source. Through a series of enzymatic reactions, the yeast oxidizes the alkane, ultimately producing DCA13. [] The process can be optimized by controlling factors like pH, aeration, and nutrient supply. [, , ]

Q3: What are some challenges associated with DCA13 fermentation?

A3: Maintaining optimal conditions for both yeast growth and DCA13 production can be challenging. For instance, pH significantly influences both cell viability and DCA13 secretion. [] Additionally, DCA13 production can be inhibited by its accumulation in the fermentation broth. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H24O4. Its molecular weight is 244.33 g/mol. [, ]

Q5: How can this compound be characterized?

A5: Several spectroscopic techniques can be employed to characterize DCA13, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the compound's functional groups, structure, and molecular weight. [, , , ]

Q6: Are there any unique structural features of DCA13?

A6: DCA13 possesses a long hydrophobic chain with two terminal carboxylic acid groups. This structure allows it to interact with both hydrophobic and hydrophilic environments. [, ]

Q7: What is the solubility behavior of this compound?

A7: DCA13's solubility depends on the solvent and temperature. It exhibits limited solubility in water but is more soluble in organic solvents like butyl acetate. [, ] The presence of other compounds like paraffin or butanol can influence its solubility. []

Q8: How does the chain length of dicarboxylic acids, including DCA13, affect their interaction with other molecules?

A8: The length and flexibility of the carbon backbone in dicarboxylic acids, including DCA13, play a crucial role in intermolecular interactions. These factors can impact hydrogen bonding, crystallization behavior, and thermal properties when mixed with other compounds, such as lidocaine. []

Q9: Can this compound form inclusion complexes?

A9: Yes, DCA13 can form channel-type polypseudorotaxanes with β-cyclodextrin. [, ] This complexation occurs through hydrophobic interactions and hydrogen bonding between the DCA13 molecule and the cyclodextrin cavity. [, ]

Q10: What are the main applications of this compound?

A10: DCA13 is primarily used as a precursor in the fragrance industry for synthesizing musk ethylene brassylate, a valuable musk fragrance ingredient. [] Additionally, it is being explored as a building block for novel polymers with unique properties. [, ]

Q11: How does DCA13 contribute to the properties of polymers?

A11: Incorporating DCA13 into polymers, such as polyamides (nylons), can influence their thermal properties, crystallinity, and mechanical strength. The long aliphatic chain of DCA13 contributes to the flexibility and hydrophobicity of the resulting polymers. [, ]

Q12: Are there any potential biomedical applications for DCA13 or its derivatives?

A12: While research is ongoing, some studies suggest that DCA13 or its derivatives might have potential applications in biomedicine. For instance, certain aliphatic dioic acids, including DCA13, have shown insulinotropic effects in rat pancreatic islets, suggesting potential applications in diabetes research. []

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